molecular formula C10H18O2 B12555484 1-Butoxy-2-methylpent-1-EN-3-one CAS No. 189310-14-3

1-Butoxy-2-methylpent-1-EN-3-one

Katalognummer: B12555484
CAS-Nummer: 189310-14-3
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: FMCASFFKQJFUQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butoxy-2-methylpent-1-EN-3-one is an organic compound with the molecular formula C10H18O2 It is a colorless liquid known for its distinct chemical properties and applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-methylpent-1-EN-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpent-1-EN-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butoxy-2-methylpent-1-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-2-methylpent-1-EN-3-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-butoxy-2-methylpent-1-EN-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving esterification, oxidation, and reduction reactions. The molecular targets include enzymes and receptors that facilitate these chemical transformations.

Vergleich Mit ähnlichen Verbindungen

  • 2-Butoxy-2-methylpent-1-EN-3-one
  • 1-Butoxy-3-methylpent-1-EN-3-one
  • 1-Butoxy-2-methylhex-1-EN-3-one

Comparison: 1-Butoxy-2-methylpent-1-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the position of the butoxy group and the double bond in the molecule influence its reactivity and interactions with other chemicals.

Eigenschaften

CAS-Nummer

189310-14-3

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-butoxy-2-methylpent-1-en-3-one

InChI

InChI=1S/C10H18O2/c1-4-6-7-12-8-9(3)10(11)5-2/h8H,4-7H2,1-3H3

InChI-Schlüssel

FMCASFFKQJFUQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC=C(C)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.